Product packaging for 1,2,3,4-tetrafluoro-9-methylacridine(Cat. No.:CAS No. 33539-14-9)

1,2,3,4-tetrafluoro-9-methylacridine

Cat. No.: B5194584
CAS No.: 33539-14-9
M. Wt: 265.20 g/mol
InChI Key: BVZBJFDAPGURKD-UHFFFAOYSA-N
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Description

Contextualization within Fluoroacridine and Acridine (B1665455) Chemistry

1,2,3,4-tetrafluoro-9-methylacridine is a polyfluorinated derivative of the parent heterocycle, acridine. Acridine itself is a nitrogen-containing tricyclic aromatic compound, structurally related to anthracene (B1667546) but with one of the central CH groups replaced by a nitrogen atom. researchgate.net The chemistry of acridines is extensive, with a long history of use in dyes and stains. nih.gov The introduction of fluorine atoms, particularly a tetrafluoro-substitution pattern on one of the terminal benzene (B151609) rings, places this compound within the specialized subfield of fluoroacridine chemistry. The presence of these highly electronegative fluorine atoms is expected to significantly modulate the electronic properties, reactivity, and biological activity of the acridine core.

Significance of Acridine Scaffolds in Modern Chemical Research

The acridine scaffold is of immense importance in contemporary chemical research, primarily due to its versatile biological activities. Acridine derivatives are renowned for their ability to intercalate into DNA, a property that has been extensively exploited in the development of anticancer agents. nih.govnih.gov This mechanism of action, coupled with the inhibition of enzymes like topoisomerase, makes acridines a valuable pharmacophore in oncology. nih.gov Beyond cancer chemotherapy, acridine-based compounds have been investigated for a wide range of therapeutic applications, including as antibacterial, antiprotozoal, and antiviral agents. nih.govresearchgate.net The planar nature of the tricyclic system is a key feature contributing to its biological efficacy. researchgate.net

Historical Development and Evolution of Research on Fluorinated Acridines

The history of fluorinated organic compounds dates back to the 19th century, with the isolation of elemental fluorine by Henri Moissan in 1886 marking a pivotal moment. nih.gov The development of organofluorine chemistry accelerated significantly during World War II, driven by the need for new materials with specific properties. nih.gov Research into fluorinated acridines is a more recent development, emerging from the broader interest in fluorinated heterocyclic compounds. The synthesis of tetrafluoroacridines has been a subject of investigation, with methods developed for their preparation from starting materials like pentafluorobenzaldehyde (B1199891) and various anilines. researchgate.net These synthetic efforts have opened the door to exploring the unique properties conferred by the fluorine atoms, such as enhanced fluorescence and potential applications in materials science as semiconducting molecules. researchgate.net

Current State of Academic Inquiry into this compound

Currently, academic inquiry specifically focused on this compound appears to be limited. While the synthesis and properties of the broader class of 1,2,3,4-tetrafluoroacridines have been reported, dedicated studies on the 9-methyl derivative are not widely available in the public domain. researchgate.net The compound is listed in chemical supplier catalogs with the CAS number 33539-14-9, indicating it is a known and accessible molecule. bldpharm.com However, in-depth research detailing its specific reactivity, biological profile, or material science applications is yet to be extensively published. The current understanding is largely extrapolated from the general characteristics of tetrafluoroacridines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H7F4N B5194584 1,2,3,4-tetrafluoro-9-methylacridine CAS No. 33539-14-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,3,4-tetrafluoro-9-methylacridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7F4N/c1-6-7-4-2-3-5-8(7)19-14-9(6)10(15)11(16)12(17)13(14)18/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVZBJFDAPGURKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C(=C(C2=NC3=CC=CC=C13)F)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7F4N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00386174
Record name Acridine, 1,2,3,4-tetrafluoro-9-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00386174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33539-14-9
Record name Acridine, 1,2,3,4-tetrafluoro-9-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00386174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1,2,3,4 Tetrafluoro 9 Methylacridine and Its Derivatives

Direct Synthetic Routes to 1,2,3,4-Tetrafluoro-9-methylacridine

Direct synthetic approaches to this compound are centered on constructing the acridine (B1665455) core from appropriately substituted precursors. These methods are designed for efficiency and specificity in introducing the tetrafluoro and methyl functionalities.

Reaction between Anilines and Fluorinated Phenylmethyl Ketones

A plausible direct route to this compound involves the condensation of a polyfluorinated aniline (B41778) with a suitable phenylmethyl ketone, followed by cyclization. While specific literature for the direct synthesis of this compound via this exact route is not abundant, the principles of acridine synthesis suggest a reaction between a polyfluoroaniline and a derivative of acetylacetone (B45752) or a related β-diketone. The reaction would likely proceed through an initial nucleophilic addition of the aniline to a carbonyl group of the ketone, followed by an acid-catalyzed cyclization and dehydration to form the acridine ring. The fluorine atoms on the aniline ring would significantly influence its nucleophilicity and the reactivity of the intermediate towards cyclization.

The synthesis of the necessary fluorinated starting materials, such as polyfluorinated anilines, is well-established. The challenge in this approach lies in controlling the regioselectivity of the cyclization and overcoming the deactivating effect of the fluorine substituents on the aromatic ring.

Table 1: Hypothetical Reaction Parameters for the Synthesis of this compound from a Fluorinated Aniline and a Phenylmethyl Ketone Derivative

ParameterValue/Condition
Fluorinated Aniline2,3,4,5-Tetrafluoroaniline
Ketone ReactantAcetylacetone or ethyl acetoacetate
CatalystStrong acid (e.g., H₂SO₄, PPA)
Temperature100-150 °C
Reaction Time4-8 hours
SolventHigh-boiling point solvent (e.g., Dowtherm A)

Established Acridine Synthesis Adaptations for Fluorinated and Methylated Analogs

Several classical methods for acridine synthesis can be adapted to produce fluorinated and methylated analogs like this compound. These adaptations often require modifications to the reaction conditions to accommodate the electronic effects of the fluorine substituents.

Ullmann Synthesis Modifications

The Ullmann condensation is a versatile method for forming carbon-nitrogen bonds and can be adapted for the synthesis of acridones, which are precursors to acridines. researchgate.net In the context of this compound, a modified Ullmann reaction could involve the condensation of a polyfluorinated aniline with 2-chlorobenzoic acid to form a fluorinated N-phenylanthranilic acid. This intermediate can then be cyclized in the presence of a dehydrating agent like polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃) to yield the corresponding fluorinated acridone (B373769). Subsequent reduction and methylation would be required to obtain the final product. The high temperatures typically required for Ullmann condensations may need to be carefully controlled to prevent side reactions involving the fluorine atoms. researchgate.net

Bernthsen Synthesis Adaptations

The Bernthsen acridine synthesis involves the reaction of a diarylamine with a carboxylic acid in the presence of a Lewis acid catalyst, such as zinc chloride, at high temperatures. wikipedia.orgchemeurope.com To synthesize this compound, a plausible adaptation would involve the reaction of a fluorinated diphenylamine (B1679370) with acetic acid. The reaction conditions are typically harsh, often requiring temperatures between 200-270 °C for extended periods. wikipedia.org The presence of fluorine atoms on one of the phenyl rings would likely necessitate even more forcing conditions or the use of more potent catalysts to drive the reaction to completion. Modern modifications of the Bernthsen synthesis, such as the use of microwave irradiation, have been shown to reduce reaction times and improve yields for the synthesis of other substituted acridines and could be applicable here. researchgate.net

A general procedure for a classic Bernthsen synthesis involves heating diphenylamine with glacial acetic acid and anhydrous zinc chloride. prepchem.com For a fluorinated analog, the reactivity of the fluorinated diphenylamine would be a key consideration.

Table 2: Representative Conditions for Bernthsen Acridine Synthesis

Reactant 1Reactant 2CatalystTemperature (°C)Reaction Time (hours)
DiphenylamineAcetic AcidZnCl₂22014
Substituted DiphenylamineVarious Carboxylic Acidsp-TSA (microwave)-< 1

Data is representative of general Bernthsen syntheses and may require optimization for fluorinated substrates. researchgate.netprepchem.com

Friedlander Synthesis Relevance

The Friedländer synthesis is a well-established method for the synthesis of quinolines and can be extended to acridines. wikipedia.orgsynarchive.com It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive methylene (B1212753) group. wikipedia.orgsynarchive.com For the synthesis of this compound, a potential Friedländer approach would involve the reaction of a 2-amino-polyfluorobenzophenone with a ketone that can provide the 9-methyl group and the third ring, such as acetone (B3395972) or ethyl acetoacetate. The reaction is typically catalyzed by an acid or a base. nih.gov The electron-withdrawing nature of the fluorine atoms would activate the carbonyl group of the 2-amino-polyfluorobenzophenone towards nucleophilic attack but would also decrease the nucleophilicity of the amino group. Therefore, careful selection of the catalyst and reaction conditions would be crucial for a successful synthesis. Research on the Friedländer synthesis of polysubstituted quinolines has demonstrated the utility of various catalysts, including trifluoroacetic acid and Lewis acids. wikipedia.orgnih.gov

Table 3: Catalysts Used in Friedländer Synthesis of Quinolines

CatalystReaction ConditionsReference
Trifluoroacetic acidGeneral catalyst for quinoline (B57606) synthesis wikipedia.org
Choline (B1196258) chloride-zinc chloride (ChCl·ZnCl₂)Deep eutectic solvent, excellent yields nih.gov
Montmorillonite K-10, zeolite, sulfated zirconiaSolid acid catalysts, recyclable nih.gov

Modular Synthesis Utilizing Diaryliodonium Salts and o-Acylanilines

A modular and efficient method for constructing the acridine core involves the reaction of o-acylanilines with diaryliodonium salts. This approach proceeds through a tandem arylation and Friedel-Crafts reaction sequence. researchgate.net The process can be performed under either copper-catalyzed or metal-free conditions at elevated temperatures to produce a variety of acridine derivatives. researchgate.net

In this synthetic pathway, the o-acylaniline undergoes an initial N-arylation with the diaryliodonium salt. The resulting intermediate then undergoes an intramolecular cyclization via a Friedel-Crafts-type reaction, followed by dehydration, to yield the final aromatic acridine ring system. Research has demonstrated that this method is robust, with various substituted o-acylanilines and diaryliodonium salts being viable substrates. researchgate.net For instance, reactions employing o-aminobenzaldehydes and cyclic ketones have successfully yielded the corresponding acridines in good yields. researchgate.net While the direct synthesis of this compound using this specific method has not been detailed, the modularity of the process suggests its potential applicability by selecting appropriately fluorinated anilines or diaryliodonium salts.

Advanced Strategies for Fluorine and Methyl Group Introduction

Synthesizing the target molecule requires precise methods for introducing both the tetrafluoro- substitution on one of the aromatic rings and the methyl group at the C9 position.

A novel strategy for the synthesis of fluoroacridines employs a visible-light-promoted cascade radical cyclization. acs.org This method provides a distinct (3 + 3) cyclization pathway to build the acridine skeleton while concurrently introducing a fluorine atom. acs.org The reaction utilizes N-aryl chlorodifluoromethyl alkynyl ketoimines as radical precursors, which react with vinyldiazo compounds under photoredox catalysis. acs.org

The process is initiated by the generation of a difluoromethyl radical, which engages in a sequence of cyclization events to construct both the pyridine (B92270) and benzene (B151609) components of the acridine core from acyclic precursors. This method is notable for its ability to install a fluorine atom at the C4 position during the ring-forming cascade, yielding various 4-fluoroacridines that exhibit significant fluorescence in the solid state. acs.org

Table 1: Examples of 4-Fluoroacridines Synthesized via Visible-Light-Promoted Radical Cyclization Data sourced from related studies on fluoroacridine synthesis.

Starting Ketoimine Starting Vinyldiazo Compound Product Yield
N-(4-methoxyphenyl) ketoimine Ethyl vinyldiazoacetate 4-Fluoro-7-methoxy-9-phenylacridine-1-carboxylate 75%
N-(4-chlorophenyl) ketoimine tert-Butyl vinyldiazoacetate tert-Butyl 7-chloro-4-fluoro-9-phenylacridine-1-carboxylate 68%
N-phenyl ketoimine Methyl vinyldiazoacetate Methyl 4-fluoro-9-phenylacridine-1-carboxylate 72%

The introduction of a methyl group onto a pre-existing acridine or fluoroacridine core can be achieved through directed C–H activation and methylation. Palladium catalysis is a powerful tool for such transformations. While direct C-H methylation of 1,2,3,4-tetrafluoroacridine is not extensively documented, methodologies developed for other aza-polycyclic aromatic compounds can be applied.

For example, Pd-catalyzed alkoxylation of 5,6-dihydrobenzo[c]acridines has been successfully achieved via C-H activation, demonstrating that the acridine nucleus is amenable to this type of functionalization. mdpi.com The reaction of a 5,6-dihydrobenzo[c]acridine (B2594076) with Pd(OAc)₂, an oxidant like PhI(OAc)₂, and an alcohol leads to selective C-O bond formation. mdpi.com Adapting this for methylation would involve replacing the alcohol with a suitable methyl source. Further, studies on the direct C-H methylation of acetanilides using a palladium catalyst with methyl iodide highlight a viable pathway that could potentially be adapted for the C9 methylation of an acridine precursor. beilstein-journals.org The nitrogen atom in the acridine ring can act as a directing group, favoring functionalization at the adjacent C9 position.

Imines are crucial intermediates in several classic acridine syntheses. The development of green and efficient methods for preparing fluorinated imines is therefore highly relevant. Mechanochemistry, which involves solvent-free reactions based on manual or mechanical grinding, has emerged as a powerful technique. nih.govresearchgate.net

This method allows for the synthesis of a wide array of fluorinated imines in high yields and with short reaction times (often around 15 minutes) by grinding equimolar amounts of a fluorinated benzaldehyde (B42025) with an aniline at room temperature. nih.gov The resulting products are often pure enough to be used without further purification. nih.govresearchgate.net This approach is particularly valuable for creating precursors for fluorinated acridines, as it is environmentally friendly and can be scaled up. nih.gov The resulting fluorinated imines can then be used in subsequent cyclization reactions to form the acridine core.

Table 2: Mechanochemical Synthesis of Fluorinated Imines Data represents examples from studies on the mechanochemical synthesis of imines from fluorinated benzaldehydes and anilines.

Fluorinated Benzaldehyde Aniline Product Yield
2-Fluorobenzaldehyde 4-Fluoroaniline N-(2-fluorobenzylidene)-4-fluoroaniline 98%
2,3,4,5,6-Pentafluorobenzaldehyde Aniline N-(pentafluorobenzylidene)aniline 95%
4-(Trifluoromethyl)benzaldehyde 4-Bromoaniline N-(4-(trifluoromethyl)benzylidene)-4-bromoaniline 99%

Spectroscopic and Structural Elucidation of 1,2,3,4 Tetrafluoro 9 Methylacridine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for delineating the precise atomic connectivity and electronic environment of a molecule. For 1,2,3,4-tetrafluoro-9-methylacridine, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with advanced multidimensional techniques, is required for an unambiguous structural assignment.

¹H NMR Analysis for Proton Environments

The ¹H NMR spectrum of this compound is expected to be relatively simple, primarily showing signals for the methyl group and the protons on the non-fluorinated benzene (B151609) ring. By comparison with the parent compound, 9-methylacridine (B196024), the chemical shifts of the aromatic protons can be predicted. In 9-methylacridine, the aromatic protons appear in the range of 7.49 to 8.20 ppm, and the methyl protons resonate around 3.02 ppm. chemicalbook.com

For the tetrafluorinated analogue, the protons H-5, H-6, H-7, and H-8 are anticipated to resonate in a similar downfield region, likely between 7.5 and 8.5 ppm. The electron-withdrawing nature of the fluorine atoms on the adjacent ring may induce minor shifts in these proton resonances. The most significant feature, however, would be the signal from the methyl group at the C-9 position. This singlet, resulting from the three equivalent protons, is expected to appear in the range of 2.8 to 3.2 ppm. chemicalbook.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Predicted data based on 9-methylacridine)

ProtonPredicted Chemical Shift (ppm)Multiplicity
CH₃ (at C-9)~2.8 - 3.2s
H-5, H-6, H-7, H-8~7.5 - 8.5m

¹³C NMR for Carbon Skeleton Characterization

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. For this compound, the spectrum will be characterized by the resonances of the 14 unique carbon atoms. The chemical shifts will be significantly influenced by the attached atoms (H, N, F, or C).

The carbons of the non-fluorinated ring (C-5 to C-8, and the associated bridgehead carbons) are expected to appear in the typical aromatic region of 120-140 ppm. The carbon of the methyl group (C-10) will be found significantly upfield, likely in the 15-25 ppm range. The most distinctive features in the ¹³C NMR spectrum will be the carbons of the fluorinated ring (C-1 to C-4). These carbons will exhibit large one-bond carbon-fluorine (¹JCF) couplings, which will split their signals into doublets. The magnitude of these couplings is typically in the range of 240-260 Hz. Additionally, smaller two- and three-bond couplings to other fluorine atoms (²JCF, ³JCF) will further split these signals into complex multiplets. The quaternary carbons, including C-9 and the bridgehead carbons, will also show couplings to the fluorine atoms. chemicalbook.comorganicchemistrydata.org

Table 2: Predicted ¹³C NMR Data for this compound (Predicted data based on general principles and related compounds)

CarbonPredicted Chemical Shift (ppm)Expected Multiplicity and Coupling
C-1, C-2, C-3, C-4~135 - 155d, ¹JCF ≈ 240-260 Hz, with further smaller couplings
C-4a, C-10a~120 - 145m (coupling to fluorine)
C-5, C-6, C-7, C-8~120 - 135d (from C-H coupling)
C-8a, C-9a~140 - 150m (coupling to fluorine)
C-9~145 - 155m (coupling to fluorine)
CH₃~15 - 25q

¹⁹F NMR for Fluorine Substitution Patterns

¹⁹F NMR is a highly sensitive technique for the direct observation of fluorine atoms in a molecule. The chemical shifts in ¹⁹F NMR are spread over a much wider range than in ¹H NMR, making it an excellent tool for distinguishing between non-equivalent fluorine atoms. For this compound, four distinct signals are expected, one for each fluorine atom, assuming slow rotation around single bonds.

The chemical shifts of these fluorine atoms will be influenced by their position on the aromatic ring and their proximity to the nitrogen atom and the fused ring system. Aromatic fluorine resonances typically appear in the range of -100 to -170 ppm relative to a standard like CFCl₃. The signals will appear as complex multiplets due to coupling with each other (³JFF, ⁴JFF, and ⁵JFF) and potentially with the protons of the adjacent ring (⁴JHF and ⁵JHF). These coupling patterns provide valuable information about the relative positions of the fluorine atoms.

Advanced NMR Techniques for Detailed Structural Assignment

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would confirm the coupling relationships between the protons on the non-fluorinated ring (H-5, H-6, H-7, H-8).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms, allowing for the unambiguous assignment of the protonated carbons in both the fluorinated and non-fluorinated rings.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals correlations between protons and carbons over two or three bonds. This would be crucial for assigning the quaternary carbons and for confirming the connectivity between the methyl group and the C-9 position, as well as linking the proton and carbon signals across the entire acridine (B1665455) framework.

¹H-¹⁹F HOESY (Heteronuclear Overhauser Effect Spectroscopy): This experiment can reveal through-space proximity between protons and fluorine atoms, which would be particularly useful in confirming the spatial arrangement of the substituents.

X-ray Crystallography for Solid-State Structure Determination

While NMR spectroscopy provides the structure in solution, X-ray crystallography offers a precise picture of the molecule's conformation and packing in the solid state.

Single Crystal Growth Methodologies

Obtaining a single crystal of sufficient quality is the prerequisite for X-ray diffraction analysis. For a molecule like this compound, several crystallization techniques could be employed. A common and effective method is slow evaporation of a solvent in which the compound is moderately soluble. Solvents such as dichloromethane, chloroform, ethyl acetate (B1210297), or a mixture of solvents like hexane/ethyl acetate could be suitable.

Another powerful technique is vapor diffusion. This involves dissolving the compound in a small amount of a relatively volatile solvent and placing this solution in a sealed container with a larger volume of a less volatile "anti-solvent" in which the compound is insoluble. Over time, the slow diffusion of the anti-solvent vapor into the solution of the compound will gradually decrease its solubility, promoting the formation of well-ordered crystals. The choice of solvents is critical and often determined through empirical screening of various solvent/anti-solvent pairs.

Crystal Structure Analysis and Unit Cell Parameters

A definitive crystal structure for this compound, including its specific unit cell parameters and space group, is not currently available in open literature or major crystallographic databases like the Cambridge Structural Database (CSD). wikipedia.orgudc.es Such databases are the primary repositories for validated three-dimensional structural data of small molecules obtained through techniques like X-ray crystallography and neutron diffraction. wikipedia.org

However, analysis of related acridine structures provides a foundation for hypothesizing the expected crystalline form. For instance, various substituted acridine derivatives have been crystallized and their structures determined, often revealing complex packing influenced by their substituents. researchgate.net A related compound, N-(acridin-9-yl)-4-chloro-N-(4-chlorobutyryl)butan-1-amide, crystallizes in an orthorhombic system with the space group P21. researchgate.net It is plausible that this compound would also form a well-ordered crystalline solid, likely within a monoclinic or orthorhombic system, which are common for planar aromatic molecules.

The anticipated unit cell parameters would be influenced by the planar acridine core, the out-of-plane methyl group, and the electron-dense fluorine atoms. The specific dimensions (a, b, c) and angles (α, β, γ) would depend on the precise packing arrangement adopted to maximize favorable intermolecular interactions and minimize steric hindrance.

Table 1: Hypothetical Crystal Structure Data Comparison Note: Data for this compound is hypothetical and for illustrative purposes only. Data for the related compound is from published research. researchgate.net

ParameterThis compound (Hypothetical)N-(acridin-9-yl)-4-chloro-N-(4-chlorobutyryl)butan-1-amide researchgate.net
Crystal System Orthorhombic / MonoclinicOrthorhombic
Space Group P2₁/n, P2₁2₁2₁, etc.P2₁
a (Å) Not Determined8.3667
b (Å) Not Determined15.444
c (Å) Not Determined15.105
α (˚) 9090
β (˚) Not Determined90
γ (˚) 9090
Volume (ų) Not Determined1951.9
Z Not Determined4

Intermolecular Interactions and Crystal Packing Motifs (e.g., π–π stacking)

The crystal packing of this compound is expected to be governed by a combination of weak intermolecular forces. The planar, electron-rich acridine core suggests the possibility of π–π stacking interactions, a common feature in the crystal engineering of aromatic compounds.

However, the presence of four fluorine atoms on one of the terminal benzene rings significantly alters the electronic nature of that ring. The high electronegativity of fluorine creates a region of negative electrostatic potential on the face of the fluorinated ring, which can lead to repulsive forces with the electron-rich π-system of a non-fluorinated ring on an adjacent molecule. This phenomenon can disrupt or modify traditional π–π stacking motifs. Instead of a parallel, face-to-face stacking, offset or edge-to-face arrangements might be favored.

Furthermore, the fluorine substituents introduce the potential for other specific non-covalent interactions, such as:

C—H···F hydrogen bonds: Interactions between the fluorine atoms and hydrogen atoms on the methyl group or the non-fluorinated aromatic ring of neighboring molecules.

C—F···π interactions: The electrophilic fluorine atoms can interact favorably with the electron-rich π-systems of adjacent molecules.

These interactions, in concert with standard van der Waals forces, would dictate the final three-dimensional supramolecular architecture of the crystal.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Patterns

Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the structure of this compound. The molecular formula is C₁₄H₇F₄N. Based on the isotopic masses of carbon (12.011 u), hydrogen (1.008 u), fluorine (18.998 u), and nitrogen (14.007 u), the calculated molecular weight is approximately 265.21 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition by providing a highly accurate mass measurement.

The fragmentation pattern in electron ionization (EI) mass spectrometry can be predicted by analyzing the structure and comparing it to its non-fluorinated analog, 9-methylacridine (C₁₄H₁₁N, MW = 193.24 g/mol ). nist.govnist.gov

Key expected features in the mass spectrum:

Molecular Ion (M⁺•): A strong molecular ion peak at m/z ≈ 265 is expected due to the stability of the aromatic system.

Fragmentation: The fragmentation of the molecular ion would likely proceed through characteristic pathways:

Loss of a methyl radical (•CH₃): A peak at M-15 (m/z ≈ 250) would arise from the cleavage of the methyl group, forming a stable tetrafluoroacridinyl cation.

Loss of H•: A peak at M-1 (m/z ≈ 264) is common for aromatic compounds.

Loss of HF: Stepwise loss of HF molecules (mass 20) from the fluorinated ring could occur, leading to peaks at m/z ≈ 245, 225, etc.

Ring Fragmentation: At higher energies, the acridine ring system itself would fragment, though these peaks are typically of lower intensity.

The mass spectrum of 9-methylacridine shows a prominent molecular ion at m/z 193 and a significant peak at m/z 192, corresponding to the loss of a single hydrogen atom. nist.gov The base peak is the molecular ion, indicating the high stability of the structure.

Table 2: Predicted Mass Spectrometry Data for this compound

m/z (predicted)Ion Structure / IdentityBasis of Prediction
265 [C₁₄H₇F₄N]⁺• (Molecular Ion) Calculated Molecular Weight
264 [M-H]⁺Loss of a hydrogen radical
250 [M-CH₃]⁺Loss of a methyl radical
245 [M-HF]⁺•Loss of hydrogen fluoride
194 [M-CF₃]⁺Loss of a trifluoromethyl radical (if rearrangement occurs)

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Functional Groups

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups. While a specific spectrum is not available, the expected absorption regions can be inferred. The IR spectrum of the parent acridine molecule provides a reference for the core vibrations. chemicalbook.com

Aromatic C-H Stretching: Vibrations from the C-H bonds on the non-fluorinated ring are expected in the 3000-3100 cm⁻¹ region.

Aliphatic C-H Stretching: The methyl group's C-H bonds will show stretching absorptions in the 2850-3000 cm⁻¹ range.

Aromatic C=C and C=N Stretching: The stretching vibrations of the aromatic carbon-carbon and carbon-nitrogen bonds within the acridine skeleton will produce a series of sharp peaks between 1450 and 1650 cm⁻¹.

C-F Stretching: The most distinctive feature will be very strong and intense absorption bands corresponding to the C-F bond stretching, typically found in the 1000-1400 cm⁻¹ region. The exact position and number of peaks will depend on the coupling of the vibrations of the four fluorine atoms.

C-H Bending: Out-of-plane C-H bending vibrations for the substituted aromatic rings will appear in the 650-900 cm⁻¹ region.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber Range (cm⁻¹)Vibration TypeFunctional Group
3100-3000 C-H StretchAromatic Ring
3000-2850 C-H StretchMethyl Group (-CH₃)
1650-1450 C=C and C=N StretchAromatic/Heterocyclic Rings
1400-1000 C-F StretchAryl-Fluoride
900-650 C-H Bend (out-of-plane)Aromatic Ring

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the extensive π-conjugated acridine chromophore. Acridine derivatives typically exhibit several strong absorption bands in the UV and visible regions corresponding to π→π* transitions. researchgate.net The spectrum of the parent 9-methylacridine, available from the NIST Chemistry WebBook, shows characteristic absorptions for the acridine system. nist.gov

Despite a comprehensive search of scientific literature, no specific experimental data or research articles focusing on the chemical compound “this compound” could be located. The search included targeted queries for its photophysical properties, such as absorption and emission profiles, quantum yield, fluorescence lifetime, and sensitivity to environmental factors. Similarly, searches for its applications in organic electronics and photonics, including its use as a fluorescent semiconducting material or for the sensitization of photoelectric properties in polymer layers, did not yield any relevant results.

The scientific community has explored various other fluorinated and substituted acridine derivatives, but specific research on the this compound isomer appears to be unavailable in the public domain. Therefore, it is not possible to provide the detailed, scientifically accurate article as requested within the specified outline, as the foundational research data for this particular compound is absent from the available scientific literature.

Photophysical Properties and Optoelectronic Characterization

Applications in Organic Electronics and Photonics Research

Investigations in Organic Light-Emitting Diodes (OLEDs)

While direct experimental fabrication and characterization of Organic Light-Emitting Diodes (OLEDs) using 1,2,3,4-tetrafluoro-9-methylacridine have not been reported in the reviewed literature, the properties of related acridine (B1665455) derivatives suggest its potential as a component in OLED devices. Acridine-based molecules are known for their robust thermal and morphological stability, as well as their high triplet energies, which are crucial for efficient blue thermally activated delayed fluorescence (TADF) emitters. vu.lt

The fluorination of the acridine core is a known strategy to modulate the electronic properties of the material. The strong electron-withdrawing nature of fluorine atoms can lower both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels. numberanalytics.comrsc.org This can be advantageous for improving charge injection and transport balance within an OLED stack. For instance, in donor-acceptor type TADF molecules, strategic fluorination can help in tuning the energy levels to achieve a small singlet-triplet energy splitting (ΔEST), which is essential for efficient reverse intersystem crossing (RISC).

Studies on similar donor-acceptor systems, where an acridine derivative acts as the donor, have shown that chemical modifications significantly impact device performance. For example, aryl substitution on a dimethylacridine (DMAC) donor linked to a triazine (TRZ) acceptor was found to modulate the transition dipole moment orientation and exciton (B1674681) harvesting properties. acs.org While electron-donating groups on the acridine moiety can cathodically shift the oxidation potential, the introduction of electron-withdrawing fluorine atoms in this compound would be expected to anodically shift the oxidation potential, making it a better electron-transporting or hole-blocking material.

The performance of OLEDs fabricated with acridine derivatives is highly dependent on the molecular structure. For example, OLEDs using aryl-substituted DMAC-TRZ derivatives have demonstrated external quantum efficiencies (EQEs) ranging from 18.5% to 26.5%, with emission colors from green to yellow. acs.org A host material based on an acridine-pyrimidine structure has been used to fabricate blue TADF OLEDs with low efficiency roll-off. vu.lt Although specific device data for this compound is unavailable, the general characteristics of fluorinated acridines suggest its potential utility as a host material or as a component in a TADF emitter system.

Table 1: Optoelectronic Properties of Selected Acridine-Based OLEDs (Illustrative Data from Related Compounds)

Compound/Device StructureHOMO (eV)LUMO (eV)λEL (nm)Max. EQE (%)Ref.
DMAC-TRZ-5.31-2.0150121.6 acs.org
tBuPh-DMAC-TRZ-5.15-1.9352526.5 acs.org
CNPh-DMAC-TRZ-5.38-2.1749618.5 acs.org
1MPA:mPTC (12 wt%)--47211.2 researchgate.net

Note: This table presents data for related acridine derivatives to illustrate the potential performance, as no direct data for this compound in OLEDs is available.

Utilization in Photoresists and Photoimaging Systems

There is no specific information available in the scientific literature regarding the use of this compound in photoresist or photoimaging applications. Photoresists are materials that change their chemical properties upon exposure to light, enabling the formation of patterned coatings on a substrate. The key components of a photoresist formulation are a polymer resin, a sensitizer (B1316253) (photoactive compound), and a solvent.

While acridine derivatives have been explored for their fluorescence and DNA-intercalating properties, their application in photoresist technology is not a well-documented area of research. researchgate.netchemimpex.com The development of photoresist materials often involves compounds that can undergo photochemical reactions such as photo-crosslinking or photo-induced solubility changes. Without specific studies on the photochemical reactivity of this compound in a polymer matrix, its suitability for this application remains speculative.

Theoretical and Computational Insights into Photophysical Behavior

Density Functional Theory (DFT) for Electronic Structure and Excited States

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful computational tools for predicting the electronic structure and excited-state properties of molecules. acs.org For acridine derivatives, DFT calculations have been successfully employed to understand their optoelectronic properties and guide the design of new materials for OLEDs. vu.ltacs.orgnih.gov

For this compound, DFT calculations would be instrumental in determining its frontier molecular orbital (FMO) energies (HOMO and LUMO), which are critical for predicting its charge injection/transport capabilities and its potential role in an optoelectronic device. The tetrafluorination on one of the aromatic rings is expected to have a significant impact. The high electronegativity of fluorine atoms generally leads to a stabilization (lowering of energy) of both the HOMO and LUMO levels. numberanalytics.comrsc.org This can increase the ionization potential and electron affinity of the molecule.

TD-DFT calculations can provide insights into the nature and energy of the singlet (S1) and triplet (T1) excited states. The energy of the T1 state is a particularly important parameter for host materials in phosphorescent OLEDs (PHOLEDs) and for TADF emitters. High triplet energy hosts are required to prevent energy back-transfer from the phosphorescent dopant. In TADF molecules, a small ΔEST is necessary for efficient RISC. The fluorination in this compound could influence the spatial distribution of the HOMO and LUMO, potentially affecting the charge transfer character of the excited states and thus the ΔEST.

In related acridine-based donor-acceptor molecules, TD-DFT calculations have been used to confirm the charge-transfer nature of the lowest excited state and to predict the ΔEST. acs.orgresearchgate.net For instance, in a series of aryl-substituted DMAC-TRZ derivatives, the calculated S1 and T1 energies were crucial in explaining their TADF properties. acs.org

Table 2: Calculated Electronic Properties of Acridine Derivatives from DFT Studies (Illustrative Data)

CompoundHOMO (eV)LUMO (eV)S1 (eV)T1 (eV)ΔEST (eV)Ref.
DMAC-TRZ-5.13-1.912.572.560.01 acs.org
tBuPh-DMAC-TRZ-4.99-1.802.512.500.01 acs.org
CNPh-DMAC-TRZ-5.25-2.052.652.640.01 acs.org
1MPA--3.133.070.06 vu.ltresearchgate.net

Note: This table presents DFT-calculated data for related acridine derivatives to provide a comparative context for the expected properties of this compound.

Charge Transport Characteristics and Molecular Design for Semiconductors

The charge transport properties of an organic material are fundamental to its performance in electronic devices. These properties are intrinsically linked to the molecular structure, intermolecular interactions, and solid-state packing. Fluorination is a well-established strategy for modifying the charge transport characteristics of organic semiconductors. rsc.orgrsc.org

The introduction of fluorine atoms into an aromatic system can enhance intermolecular interactions through non-covalent F···H or F···F contacts, which can influence the molecular packing in the solid state. rsc.org A more ordered packing, particularly with significant π-π stacking, is generally beneficial for charge transport.

Furthermore, the electron-withdrawing nature of fluorine can lower the LUMO energy level, which facilitates electron injection and transport. rsc.org Therefore, this compound is expected to exhibit better electron-transporting properties compared to its non-fluorinated counterpart, 9-methylacridine (B196024). Computational studies on fused thiophene (B33073) derivatives have shown that the introduction of fluorine atoms can decrease the HOMO-LUMO gap and, in some cases, lead to larger electron mobility due to a combination of favorable reorganization energies and large transfer integrals. rsc.org

The design of organic semiconductors often involves a balance between intramolecular and intermolecular properties. While the molecular structure dictates the intrinsic electronic properties (ionization potential, electron affinity), the way molecules arrange themselves in a thin film governs the efficiency of charge hopping between adjacent molecules. The presence of the methyl group at the 9-position of the acridine core in this compound will also play a role in determining the solid-state morphology, potentially influencing the degree of π-π stacking and, consequently, the charge mobility.

Reactivity, Reaction Mechanisms, and Chemical Transformations

Electrophilic Substitution Reactions of the Acridine (B1665455) Core

The acridine nucleus is generally susceptible to electrophilic substitution. However, the presence of four strongly electron-withdrawing fluorine atoms in the 1,2,3,4-tetrafluoro-9-methylacridine molecule significantly deactivates the fluorinated ring towards electrophilic attack. In contrast, the other benzenoid ring, activated by the nitrogen atom and the methyl group, is the more likely site for such reactions. princeton.edunih.gov Generally, in acridine systems, electrophiles preferentially attack the benzenoid rings, with di-substitution often occurring at the 2- and 7-positions. princeton.edu For this compound, electrophilic substitution would be expected to occur on the non-fluorinated ring, at positions analogous to the 7-position of the parent acridine, due to the directing effects of the heterocyclic nitrogen and the methyl group at position 9. The lone pair of electrons on the nitrogen atom makes the acridine a weak base, and it readily forms soluble salts upon protonation at the nitrogen atom. princeton.edu

Nucleophilic Substitution Reactions and Regioselectivity

The tetrafluorinated ring of this compound is highly activated towards nucleophilic aromatic substitution (SNAr). The strong inductive effect of the fluorine atoms creates significant positive charge on the carbon atoms of this ring, making them susceptible to attack by nucleophiles. rsc.orglibretexts.org In polyfluoroaromatic systems, the rate of nucleophilic aromatic substitution is enhanced by the presence of electron-withdrawing groups, and fluorine itself is a good leaving group in this context, primarily because the rate-determining step is the initial attack of the nucleophile. rsc.orglibretexts.org

The regioselectivity of nucleophilic substitution on polyfluorinated heterocycles is governed by the stability of the intermediate Meisenheimer complex. For polyfluoroarenes, nucleophilic attack typically occurs at positions para to existing substituents. nih.gov In the case of this compound, nucleophilic attack is anticipated to occur preferentially at the C-2 and C-4 positions of the fluorinated ring. This is because the negative charge in the resulting intermediate can be effectively delocalized by the adjacent fluorine atoms and the fused aromatic system. Studies on related polyfluorinated quinazolines have shown that the carbon atom at the 4-position is particularly susceptible to nucleophilic attack due to a higher LUMO coefficient. rsc.org

Table 1: Predicted Regioselectivity of Nucleophilic Attack on this compound

Position of AttackPredicted ReactivityRationale
C-1Less FavorableSteric hindrance from the peri-position and adjacent fluorine.
C-2FavorableActivated by adjacent fluorine atoms and favorable for delocalization of the negative charge.
C-3Less FavorableLess activated compared to C-2 and C-4.
C-4Highly FavorablePara-like position relative to the fusion, offering significant stabilization of the intermediate. rsc.org

Oxidation and Reduction Pathways of the Acridine System

The acridine system can undergo both oxidation and reduction reactions. Oxidation of acridine with reagents like dichromate in acetic acid typically yields acridone (B373769). nih.gov More aggressive oxidation with potassium permanganate (B83412) can lead to cleavage of the ring system, forming quinoline-2,3-dicarboxylic acid. princeton.edu For this compound, the electron-withdrawing nature of the fluorinated ring would likely make the acridine core more resistant to oxidation compared to the parent acridine.

Reduction of the acridine nucleus can be controlled to selectively affect either the benzenoid or the pyridinoid ring. Catalytic hydrogenation tends to reduce the benzene (B151609) rings, while reduction with zinc and hydrochloric acid selectively reduces the central pyridine (B92270) ring to give a 9,10-dihydroacridine. nih.gov In the case of this compound, the electron-deficient fluorinated ring may be more susceptible to reduction.

Reductive Alkylation and Photoalkylation Reactions

Acridine and its derivatives are known to participate in reductive alkylation and photoalkylation reactions. princeton.edunih.gov Reductive alkylation can be achieved through various methods, including solid-phase synthesis routes utilizing borane-pyridine complexes for the reductive alkylation of amines with acridine moieties. youtube.com

Mechanisms of Interaction with Halogenating Agents and Polyiodide Salt Formation

Halogenation of organic compounds can proceed through various mechanisms, including free radical, electrophilic, and nucleophilic pathways. perlego.com The reaction of this compound with halogenating agents would depend on the nature of the reagent and reaction conditions. Electrophilic halogenation would likely occur on the non-fluorinated ring, as discussed in section 5.1. Conversely, under conditions favoring nucleophilic attack, substitution of one of the fluorine atoms by another halogen is a possibility, particularly with heavier halides.

Polyiodide salts are known to form with a variety of organic cations, creating complex structures that can range from discrete linear ions to infinite one-dimensional chains. rsc.org The basic nitrogen atom of the acridine ring in this compound can be protonated to form a cation, which could then associate with polyiodide anions (e.g., I₃⁻, I₅⁻) to form crystalline salts. The formation and structure of these polyiodide salts are often influenced by the size and shape of the cation. youtube.com

Investigation of Cascade Radical Cyclization Mechanisms

The synthesis of complex heterocyclic systems, including those related to acridines, can be achieved through cascade radical cyclization reactions. princeton.edu These reactions often involve the formation of a radical species that undergoes a series of intramolecular cyclizations to build the polycyclic framework. For instance, radical-mediated cyclization of benzamides has been used to create perfluorinated isoquinolinediones. While a direct synthesis of this compound via a cascade radical cyclization has not been specifically reported, such methodologies represent a plausible synthetic route. The general strategy would likely involve a precursor containing a suitably positioned radical initiator and a polyfluorinated aromatic moiety that can undergo intramolecular cyclization.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule from first principles.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost, making it well-suited for studying molecules of the size and complexity of 1,2,3,4-tetrafluoro-9-methylacridine. scispace.comnih.govmdpi.com DFT calculations would be employed to determine the optimized molecular geometry, providing precise bond lengths, bond angles, and dihedral angles. scispace.comnih.gov This information is foundational for understanding the molecule's three-dimensional shape and steric profile.

Furthermore, DFT is used to investigate the electronic structure, including the distribution of electron density and the energies and shapes of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scispace.com The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the molecule's chemical reactivity and electronic excitation properties. scispace.com For substituted acridines, the nature and position of substituents, like the fluorine atoms and the methyl group in the target compound, are known to significantly influence the electronic properties of the acridine (B1665455) core. nih.govmdpi.com

A hypothetical data table for the optimized geometry of this compound, as would be generated by DFT calculations, is presented below.

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound

Parameter Value
C1-C2 Bond Length (Å) Data not available
C=N Bond Length (Å) Data not available
F-C Bond Length (Å) Data not available
C-N-C Bond Angle (°) Data not available
Dihedral Angle (ring) (°) Data not available
Note:

Calculation of NMR Spin-Spin Coupling Constants (JFH)

The calculation of NMR parameters, particularly spin-spin coupling constants (SSCCs), is a powerful application of quantum chemistry for structure elucidation. rsc.orgsmu.edu For this compound, the through-bond coupling between fluorine and hydrogen nuclei (JFH) would be of particular interest. The magnitude of these coupling constants is sensitive to the number of intervening bonds and the dihedral angles between the coupled nuclei. mdpi.com

Theoretical calculations of JFH values using DFT can help in assigning complex NMR spectra and confirming the connectivity and conformation of the molecule. researchgate.net The calculation involves determining the different contributions to the total coupling constant, including the Fermi contact (FC), spin-dipolar (SD), paramagnetic spin-orbit (PSO), and diamagnetic spin-orbit (DSO) terms. rsc.orgresearchgate.net For couplings involving fluorine, the non-contact terms (SD and PSO) can be significant and cannot be ignored. researchgate.net

Table 2: Hypothetical Calculated NMR Spin-Spin Coupling Constants (JFH) for this compound

Coupling Calculated Value (Hz)
³J(F1, Hx) Data not available
⁴J(F4, Hy) Data not available
⁵J(F, CH ₃) Data not available
Note:

Molecular Dynamics Simulations

While no specific studies on the molecular dynamics (MD) of this compound have been reported, this technique would be applicable for investigating the compound's behavior in a condensed phase, such as in solution or in a solid state. MD simulations could model the interactions of the molecule with solvent molecules or its aggregation behavior, providing insights into its solubility and the dynamics of intermolecular interactions over time.

Quantitative Structure-Property Relationship (QSPR) Studies

QSPR studies aim to build mathematical models that correlate the structural features of molecules with their physical, chemical, or biological properties. nih.gov

Correlation of Structural Features with Photophysical Properties

For a series of related acridine derivatives, a QSPR model could be developed to predict photophysical properties like absorption and emission wavelengths, quantum yields, and fluorescence lifetimes. nih.gov The structural features, or descriptors, would include electronic parameters (like HOMO-LUMO gap), steric parameters, and topological indices derived from the molecular structure. nih.gov In the context of this compound, such a study would help in understanding how the specific substitution pattern of four fluorine atoms and a methyl group quantitatively influences its photophysical behavior compared to other substituted acridines. nih.govresearchgate.net The photophysical properties of the parent acridine molecule are known to be sensitive to its environment and aggregation state. rsc.org

Research Applications and Functional Explorations

Molecular Probes and Tools in Chemical Biology

The rigid, planar structure and fluorescent nature of the acridine (B1665455) ring system are foundational to its use as a molecular probe. The addition of fluorine atoms and a methyl group in 1,2,3,4-tetrafluoro-9-methylacridine can further modulate its physicochemical properties, such as lipophilicity, binding affinity, and spectral characteristics, enhancing its utility in biological studies.

Acridine derivatives are well-established DNA intercalating agents, capable of inserting themselves between the base pairs of the DNA double helix. This interaction can alter the structure of DNA and interfere with processes like replication and transcription, forming the basis of their application as therapeutic agents. The study of fluorinated and methylated acridines provides insight into how substitutions on the acridine core affect DNA binding affinity and specificity.

Research on related fluorinated acridine compounds has demonstrated that these molecules can form stable complexes with DNA. For instance, a series of 3,6,9-trisubstituted acridine derivatives featuring fluorine substituents on a phenyl ring were shown to interact effectively with calf thymus DNA (CT-DNA). nih.gov Biophysical studies, including UV-Vis spectroscopy, revealed significant binding affinities. nih.gov Similarly, studies on 5-methylacridine derivatives, which share the 9-methylacridine (B196024) core (with a different substitution pattern), confirmed a high affinity for both duplex and quadruplex DNA structures, though with limited specificity. acs.orgrsc.org The mode of interaction for some acridine derivatives is not always classical intercalation; studies on 9-phenylacridine (B188086) suggest a groove-binding mechanism. illinois.edu The introduction of a tetrafluoro-substitution pattern is expected to influence the electronic distribution and steric profile of the acridine ring, thereby affecting the energetics and geometry of DNA binding.

Table 1: DNA Binding Affinities of Selected Acridine Derivatives This table presents data for structurally related compounds to infer the potential activity of this compound.

CompoundDNA TargetBinding Constant (Kb) (M-1)Reference
Fluorinated Acridine Derivative 8bcalf thymus DNA2.32 x 106 nih.gov
Fluorinated Acridine Derivative 8dcalf thymus DNA2.28 x 106 nih.gov
3-(acridin-9-yl)methyl-2-(4-methoxyphenylimino)thiazolidin-4-onecalf thymus DNA2.85 x 105 nih.gov
3-(acridin-9-yl)methyl-2-(allylimino)thiazolidin-4-onecalf thymus DNA0.79 x 105 nih.gov

The interaction of small molecules with proteins is fundamental to drug discovery and chemical biology. Fluorine's unique properties, including high electronegativity and its ability to form specific interactions, make it a valuable element in ligand design. researchgate.netrsc.org The incorporation of fluorine can enhance binding affinity and modulate the metabolic stability of a ligand. uci.edu

While direct protein binding studies for this compound are not extensively documented in public literature, research on analogous fluorinated acridines provides significant insights. For example, certain fluorinated 3,6,9-trisubstituted acridine derivatives have been identified as potent inhibitors of topoisomerases I and II, crucial enzymes involved in DNA topology management. nih.gov The study revealed that some compounds completely inhibited topoisomerase I activity at a concentration of 60 µM, demonstrating a significant protein-ligand interaction. nih.gov This inhibitory action is a key mechanism for many anticancer drugs. Computational studies suggest that fluorination can significantly alter protein-water hydrogen bond networks and affect binding through entropic effects, which are critical considerations in the rational design of protein ligands. researchgate.netnih.gov

The inherent fluorescence of the acridine scaffold makes it a prime candidate for developing probes for cellular imaging. fu-berlin.de Live-cell imaging allows for the real-time observation of cellular processes and the dynamic response of cells to various stimuli. rsc.org Acridine derivatives have been successfully utilized as fluorescent probes that can selectively stain specific organelles or report on the microenvironment within a cell. fu-berlin.dersc.org

For example, a choline (B1196258) tracer based on a fluorinated acridine scaffold was synthesized for the in vitro detection of breast and cervical cancer cells, demonstrating that such compounds can preferentially accumulate in cancer cells over normal cells. nih.gov Other acridone (B373769) derivatives have been developed as surfactant-like scaffolds that exhibit aggregation-induced emission (AIE) upon cellular uptake, making them traceable for cell imaging. acs.org These probes can be designed to target specific organelles, such as lysosomes or lipid droplets, and monitor dynamic changes in cellular parameters like polarity. fu-berlin.de The tetrafluorination in this compound would likely shift its emission spectra and enhance its photostability, properties that are highly desirable for fluorescent tags used in advanced microscopy techniques.

Catalytic Applications and Ligand Design

In the realm of synthetic chemistry, the development of efficient catalytic systems is paramount. The design of ligands that can tune the electronic and steric properties of a metal center is a key strategy for enhancing catalytic activity and selectivity.

The acridine framework has been explored as a robust scaffold for the design of pincer-type ligands. These ligands, which bind to a metal center in a tridentate fashion, create highly stable and well-defined catalytic complexes. sciencedaily.comresearchgate.net Specifically, acridine-based PNP-pincer ligands, where 'P' represents a phosphine (B1218219) donor and 'N' is the acridine nitrogen, have been synthesized and complexed with a variety of transition metals, including palladium, platinum, nickel, copper, and cobalt.

These complexes have shown promise in enabling novel photoreactions under visible light irradiation. The acridine moiety can act as a photosensitizer, absorbing light and participating in metal-to-ligand charge transfer (MLCT) processes. This property is crucial for photoredox catalysis. The fluorination of the ligand scaffold can further influence the electronic properties of the metal complex, a strategy often used to improve catalytic performance. nih.gov Acridine-based copper(I) PNP pincer complexes have also been reported as effective catalysts for reactions such as alkyne hydroboration. illinois.edu The rigid yet fluxional nature of the acridine pincer system imparts unique reactivity that is not observed with other common pincer ligands, allowing for catalysis of sustainable reactions like the amination of alcohols and the development of hydrogen carrier systems. sciencedaily.com

Table 2: Transition Metals Complexed with Acridine-Based Pincer Ligands for Catalysis

Metal CenterLigand TypeApplication AreaReference
Platinum (Pt)Acridine PNP-PincerPhotoreactions (Transfer hydrogenation, Hydroxy/alkoxy alkylation)
Palladium (Pd)Acridine PNP-PincerPhotoreactions
Nickel (Ni)Acridine PNP-PincerComplex Formation for Catalysis
Copper (Cu)Acridine PNP-PincerAlkyne hydroboration, Borylation of aryl halides illinois.edu
Ruthenium (Ru)Acridine PNP-PincerAmination of alcohols, N-heteroaromatic synthesis sciencedaily.comresearchgate.net
Manganese (Mn)Acridine-based PincerDehydrogenative coupling reactions

Direct C–H functionalization is a powerful strategy in organic synthesis that allows for the modification of molecules without the need for pre-functionalized starting materials, enhancing atom economy and step efficiency. nih.gov Acridine derivatives have emerged as key components in catalytic systems designed for this purpose.

Acridinium (B8443388) salts, often generated in situ from acridine derivatives, can act as potent organo-photoredox catalysts. Under visible light irradiation, these catalysts can facilitate the functionalization of a wide range of C(sp³)–H bonds. For instance, the combination of an acridine photocatalyst with pyridine (B92270) N-oxides as hydrogen atom transfer (HAT) agents enables the alkylation and heteroarylation of unactivated C–H bonds. Furthermore, palladium-catalyzed C–H activation has been successfully applied to acridine-containing platforms themselves. In studies on dihydrobenzo[c]acridines, selective alkoxylation was achieved at the C1 position of the acridine core, demonstrating the feasibility of functionalizing the acridine scaffold directly. sciencedaily.com This methodology allows for the synthesis of polysubstituted acridine motifs, which could be valuable precursors for more complex molecules. sciencedaily.com

Advanced Separation Techniques

The unique structural features of this compound make it a compound of interest for the development of advanced stationary phases in High-Performance Liquid Chromatography (HPLC), particularly for mixed-mode chromatography (MMC). MMC is a powerful technique that utilizes stationary phases with multiple retention mechanisms, such as reversed-phase, ion-exchange, and hydrophilic interaction liquid chromatography (HILIC), on a single column. thermofisher.comlcms.cz This approach allows for the effective separation of complex mixtures containing analytes with diverse polarities and charge states, which is often challenging for conventional single-mode columns. lcms.czwaters.com

Research has demonstrated the utility of acridine derivatives in creating such multifunctional stationary phases. In one study, silica (B1680970) was functionalized with 9-methylacridine and 9-undecylacridine (B12925226) to create mixed-mode stationary phases. nih.gov These phases exhibited multiple interaction capabilities, including:

π-π stacking interactions from the conjugated acridine rings. nih.gov

Reversed-phase (RPLC) interactions from the hydrophobic core and alkyl chains. nih.gov

Anion-exchange (AEC) capabilities via the nitrogen atom of the acridine, which can be protonated. nih.gov

Hydrophilic interaction (HILIC) for separating polar organic compounds. nih.gov

The incorporation of a tetrafluorinated ring in this compound would add another layer of selectivity. Fluorinated stationary phases are known to provide alternative and complementary separation for many analytes compared to traditional C8 or C18 columns. chromatographyonline.com They exhibit unique "fluorophilic" interactions, showing enhanced retention for other fluorinated compounds. chromatographyonline.comnih.govsilicycle.com Therefore, a stationary phase based on this compound could theoretically offer a combination of hydrophobic, π-π, ion-exchange, and fluorophilic retention mechanisms. This could be particularly advantageous for separating complex mixtures of halogenated and non-halogenated aromatic compounds. chromatographyonline.com

Interaction TypeOriginating Structural FeaturePotential Analytes
Reversed-Phase Acridine aromatic core, methyl groupNon-polar and moderately polar organic compounds
π-π Stacking Polycyclic aromatic acridine systemAromatic and polycyclic aromatic hydrocarbons (PAHs)
Anion-Exchange Protonated nitrogen atom in the acridine ringAcidic compounds, inorganic anions
Fluorophilic 1,2,3,4-tetrafluoro ringFluorinated pharmaceuticals, halogenated compounds
HILIC Polar surface sites, nitrogen heterocycleHighly polar organic compounds, peptides

Investigation as Anti-Corrosion Agents

Acridine derivatives have been recognized as effective corrosion inhibitors for metals, particularly for mild steel in acidic environments. rsc.orgresearchgate.net The mechanism of inhibition involves the adsorption of the organic molecule onto the metal surface, forming a protective film that blocks active sites and impedes the electrochemical processes of corrosion. rsc.orgresearchgate.net This adsorption can occur through both physical (electrostatic) and chemical interactions, involving the pi-electrons of the aromatic rings and the lone pair electrons on the nitrogen atom. rsc.orgresearchgate.net

Studies on 9-substituted acridines have shown that the nature of the substituent at the C9 position significantly influences the inhibition efficiency. rsc.orgresearchgate.net For instance, in a 15% HCl solution, 9-methylacridine (MA) demonstrated a high inhibition efficiency of 89.4%. researchgate.net These inhibitors are classified as mixed-type, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions, with a predominant effect on the cathodic process. rsc.org

The introduction of four fluorine atoms, as in this compound, is expected to modulate these inhibitory properties. Fluorine is the most electronegative element, and its presence on the aromatic ring has several effects:

Inductive Effect : The strong electron-withdrawing nature of fluorine atoms reduces the electron density of the aromatic system. nih.govrsc.org This could potentially decrease the strength of the pi-electron donation to the metal's vacant d-orbitals, a key part of the chemisorption process.

Adsorption : Despite the electron-withdrawing effect, the molecule can still adsorb onto the metal surface through the lone pair of electrons on the nitrogen atom and through the pi-system of the non-fluorinated rings. The fluorine atoms themselves can also participate in interactions with the surface.

Hydrophobicity : The fluorinated portion of the molecule increases its hydrophobicity, which can enhance the barrier properties of the protective film, repelling corrosive aqueous species from the metal surface.

Computational studies using Density Functional Theory (DFT) are often employed to correlate molecular properties like the energy of the Highest Occupied Molecular Orbital (EHOMO) and Lowest Unoccupied Molecular Orbital (ELUMO) with inhibition efficiency. researchgate.neteurjchem.com While specific data for the tetrafluoro-derivative is not available, the established high efficiency of its 9-methylacridine precursor suggests it is a promising candidate for further investigation as a corrosion inhibitor.

CompoundSubstituent at C9Concentration (ppm)MediumInhibition Efficiency (η%)
9-Carboxyacridine (CA) -COOH30015% HCl41.9%
9-Methylacridine (MA) -CH₃30015% HCl89.4%
9-Aminoacridine (AA) -NH₂30015% HCl94.2%
Data sourced from a study by Zhang et al. on mild steel. researchgate.net

Precursors in the Synthesis of Other Fine Chemicals

Polyfluoroaromatic compounds are valuable building blocks in the synthesis of functional materials, pharmaceuticals, and agrochemicals. researchgate.net The compound this compound possesses multiple reactive sites, making it a versatile precursor for creating more complex molecules.

The key reactive sites and potential transformations include:

The Tetrafluorinated Ring : Highly fluorinated aromatic rings are susceptible to nucleophilic aromatic substitution (SNAr). nih.govresearchgate.net The fluorine atoms, particularly at the C2 and C4 positions (para and ortho to the ring nitrogen), can be displaced by a variety of nucleophiles (e.g., amines, alkoxides, thiolates). This allows for the introduction of new functional groups onto the core structure. researchgate.netacs.org

The Methyl Group at C9 : The methyl group can be a site for functionalization. For example, it could potentially be halogenated or oxidized to an aldehyde or carboxylic acid, providing a handle for further synthetic elaboration.

The Acridine Nitrogen : The basic nitrogen atom can be protonated or alkylated to form quaternary acridinium salts. These salts can exhibit different solubility, electronic properties, and biological activities compared to the parent molecule.

The Non-fluorinated Ring : While less reactive than the fluorinated ring towards nucleophiles, the unsubstituted benzene (B151609) ring can undergo electrophilic aromatic substitution, although the conditions required might be harsh due to the deactivating effect of the heterocyclic system.

Through these pathways, this compound can serve as a scaffold for generating a library of novel compounds. For instance, SNAr reactions could be used to attach biologically active moieties, while transformations of the methyl group could enable the construction of larger molecular architectures. chemmethod.comnih.gov

Reactive SiteType of ReactionPotential ReagentsPotential Products
Tetrafluoro Ring (C2/C4) Nucleophilic Aromatic Substitution (SNAr)Amines (R-NH₂), Alkoxides (R-O⁻), Thiolates (R-S⁻)Substituted amino-, alkoxy-, or thio-acridines
Methyl Group (C9) Free-Radical HalogenationN-Bromosuccinimide (NBS)9-(Bromomethyl)acridine derivatives
Methyl Group (C9) OxidationKMnO₄, CrO₃9-Acridinecarboxylic acid derivatives
Acridine Nitrogen QuaternizationAlkyl halides (R-X)N-Alkyl-9-methylacridinium salts

Structure Activity Relationship Sar Studies in Chemical Research Contexts

Influence of Fluorine Substitution on Electronic Properties and Reactivity

The introduction of fluorine atoms onto an aromatic scaffold, such as the acridine (B1665455) core in 1,2,3,4-tetrafluoro-9-methylacridine, profoundly alters the molecule's electronic properties and reactivity. Fluorine is the most electronegative element, and its substitution on the acridine ring system serves as a powerful electron-withdrawing group. This significantly influences the distribution of electron density across the molecule.

Computational studies using Density Functional Theory (DFT) on related acridine derivatives have shown that such substitutions impact key electronic descriptors. nih.gov The presence of multiple fluorine atoms generally leads to a lowering of the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov This widening of the HOMO-LUMO gap can increase the chemical stability of the compound. nih.gov Furthermore, the electron-withdrawing nature of fluorine increases the ionization potential, making the molecule less likely to donate electrons, and increases the electron affinity, making it a better electron acceptor, particularly in its excited state. nih.gov This enhanced electron-acceptor behavior is a critical feature that can dictate the molecule's interaction with biological targets. nih.gov

The carbon-fluorine (C-F) bond is exceptionally strong and generally considered inert, which contributes to the metabolic stability of fluorinated compounds. researchgate.net The tetrafluorination pattern in this compound creates a highly electron-deficient region on one of the terminal aromatic rings, which can influence its stacking interactions and susceptibility to nucleophilic attack under specific conditions. Research on fluorinated pentacenes has demonstrated that the chemical structure directly affects the molecular electronic structure, which in turn dictates how molecules assemble and determines the electronic properties of the resulting material. nih.gov

Table 1: Key Electronic Descriptors Influenced by Fluorine Substitution

Descriptor General Effect of Fluorination Implication for this compound
HOMO Energy Lowered Increased stability, higher energy required to remove an electron.
LUMO Energy Lowered Increased electron affinity, enhanced ability to accept electrons.
HOMO-LUMO Gap Generally Increased Greater chemical hardness and kinetic stability. nih.gov
Ionization Potential Increased Reduced electron-donating capability. nih.gov
Electron Affinity Increased Pronounced electron acceptor behavior, especially in the excited state. nih.gov
Reactivity Modified Increased stability due to strong C-F bonds; altered site selectivity for reactions. researchgate.net

Impact of Methyl Group Position and Stereochemistry on Molecular Conformation and Interactions

The methyl group at the 9-position of the acridine ring is crucial in defining the molecule's three-dimensional shape (conformation) and its interaction potential. Unlike substitutions on the planar aromatic rings, the C9-substituent protrudes from the main plane of the heterocycle, introducing significant steric bulk.

This steric hindrance can influence the planarity of the acridine system. While the core itself is rigid, the methyl group can restrict the molecule's ability to engage in face-to-face π-π stacking, a common interaction mode for planar aromatic molecules like acridines when binding to DNA. nih.gov This steric effect may force a different binding geometry or reduce the efficiency of intercalation between DNA base pairs.

Furthermore, studies on N-methylated N-acylhydrazones have shown that methylation can significantly alter preferred dihedral angles and disrupt the conjugation within a molecular scaffold due to steric effects. nih.gov In the context of this compound, the methyl group can influence the orientation of the molecule within a protein binding pocket, potentially leading to more specific van der Waals contacts or, conversely, causing steric clashes that prevent optimal binding. The addition of a methyl group has also been found to enhance the solubility and biological activity of some acridone (B373769) derivatives. researchgate.net Research on norbelladine (B1215549) derivatives indicates that N-methylation can increase inhibitory activity against certain enzymes, suggesting that even small alkyl groups can fine-tune biological interactions. mdpi.com

Table 2: Influence of C9-Methyl Group on Molecular Properties

Feature Impact of C9-Methyl Group Consequence for Molecular Interactions
Steric Hindrance Introduces bulk perpendicular to the acridine plane. May hinder classical DNA intercalation; influences orientation in protein binding sites.
Conformation Can cause slight deviations from planarity and affect dihedral angles. nih.gov Alters the overall shape, potentially creating novel interactions or preventing others.
Solubility Can enhance solubility in certain solvents. researchgate.net Affects bioavailability and handling for in vitro assays.
Binding Affinity Can increase binding affinity for some DNA sequences through hydrophobic interactions. nih.gov Modifies the strength of interaction with biological macromolecules.

Modulation of Photophysical Properties through Structural Modifications

The combination of tetrafluorination and C9-methylation in this compound creates a unique set of photophysical properties. Acridine derivatives are well-known for their fluorescence, and structural modifications are a key strategy to tune their absorption and emission characteristics for applications like cellular imaging.

Research on the closely related compound 1,4,5,8-tetrafluoroacridone and its N-methylated derivative provides significant insight. researchgate.net The investigation revealed that the solvent environment heavily influences the photophysical properties. For instance, the photoluminescence (PL) lifetime of these fluorinated acridine derivatives was found to be longer in aqueous media compared to ethanol (B145695) and methanol, indicating a strong influence of the solvent on the excited-state dynamics. researchgate.net Furthermore, the absorption and fluorescence spectra of these compounds are sensitive to pH, which is characteristic of nitrogen-containing heterocycles where protonation of the nitrogen atom can occur. researchgate.netrsc.org

Table 3: Photophysical Properties of a Related N-Methylated Tetrafluoroacridone Derivative

Property Observation in Different Solvents (Ethanol, Methanol, Water) pH Dependence
Absorption Spectrum Spectral shifts observed depending on solvent polarity. researchgate.net Significant changes in absorption spectra at different pH values (e.g., pH 2, 4, 6.7, 8, 11). researchgate.net
Fluorescence Spectrum Emission intensity and wavelength vary with the solvent. researchgate.net Emission properties are highly sensitive to pH, reflecting the protonation state of the molecule. researchgate.net
Photoluminescence (PL) Lifetime Average PL lifetime is longer in water than in ethanol or methanol. researchgate.net Excited-state dynamics are modulated by the pH of the medium. researchgate.net

Data inferred from studies on 1,4,5,8-tetrafluoroacridone and its N-methylated derivative as a model system. researchgate.net

SAR of Acridine Derivatives in DNA/Protein Binding Mechanisms

The structure of this compound is well-suited for interaction with biological macromolecules like DNA and proteins, and its specific substitutions create a distinct binding profile. Acridine derivatives are classic DNA intercalators, where the planar aromatic system inserts between the base pairs of the DNA double helix. mdpi.com

The fluorine atoms play a significant role in modulating these interactions. Fluorine can act as a hydrogen bond acceptor and participate in favorable electrostatic interactions within a protein's binding pocket. nih.govnih.gov While often considered hydrophobic, fluorine's partial negative charge can also mediate interactions with water molecules in a binding site. nih.gov These properties can enhance the binding affinity and specificity of the ligand for its target protein. nih.govfu-berlin.de

Therefore, the SAR profile of this compound is a balance between the planar, electron-deficient, H-bond accepting fluorinated rings and the sterically influential methyl group. This combination could allow for unique binding modes that are not simple intercalation, potentially involving groove binding or complex interactions at the protein-DNA interface. For example, some acridine derivatives function as inhibitors of DNA topoisomerase II by stabilizing the enzyme-DNA cleavage complex. nih.gov

Computational Approaches to SAR Prediction and Optimization

Computational chemistry provides powerful tools to predict and rationalize the structure-activity relationships of molecules like this compound before their synthesis and testing. researchgate.net These methods allow for the optimization of lead compounds by simulating their properties and interactions at an atomic level.

Density Functional Theory (DFT): DFT and its conceptual variant (CDFT) are widely used to calculate the electronic properties of acridine derivatives. nih.gov By computing descriptors such as HOMO-LUMO energies, ionization potential, electron affinity, and electrophilicity index, researchers can predict a molecule's reactivity and electronic behavior. nih.govresearchgate.net These calculations can help explain why fluorination increases electron-accepting capabilities or how a methyl group might subtly alter the electronic landscape. nih.gov

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein receptor or a DNA sequence. For this compound, docking could be used to model its binding to the active site of an enzyme like topoisomerase II or its intercalation/groove-binding with a DNA helix. nih.gov This helps to identify key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the complex.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be run to study the stability and dynamics of the ligand-receptor complex over time. nih.gov MD simulations provide a more realistic picture of the binding by accounting for the flexibility of both the ligand and the target, as well as the explicit role of solvent molecules. fu-berlin.de This is particularly important for fluorinated compounds, where interactions with water can be a critical component of the binding affinity. nih.gov

Systematic computational analysis has been crucial in understanding fluorine's role in protein-ligand interactions, with specific quantum mechanics (QM) methods and molecular mechanics (MM) force fields (like MPWLYP and MMFF94, respectively) being recommended for accurately modeling fluorine bonding. nih.gov

Table 4: Computational Methods in SAR Studies of Acridine Derivatives

Computational Method Application in SAR Predicted Properties / Insights
Density Functional Theory (DFT) Calculation of electronic properties. nih.gov HOMO-LUMO gap, ionization potential, electron density, reactivity indices. nih.govresearchgate.net
Molecular Docking Prediction of binding mode and affinity. nih.gov Binding pose in protein active sites or DNA grooves; scoring functions to rank potential binders.
Molecular Dynamics (MD) Analysis of complex stability and dynamics. fu-berlin.denih.gov Stability of binding, role of water molecules, conformational changes upon binding.
QM/MM High-accuracy energy calculations of binding interactions. nih.gov Detailed energetics of fluorine bonding and other non-covalent interactions.

Q & A

Q. How can researchers optimize the synthesis yield of 1,2,3,4-tetrafluoro-9-methylacridine under varying reaction conditions?

Methodological Answer: To optimize synthesis, employ factorial experimental design to systematically vary parameters such as temperature, catalyst concentration, and solvent polarity. For example, a 2³ factorial design allows testing the main effects and interactions of these variables on yield . Statistical analysis of the results (e.g., ANOVA) identifies critical factors, minimizing trial-and-error approaches. Precedents in fluorinated acridine synthesis highlight the importance of controlling fluorine substitution patterns to avoid side reactions .

Q. What analytical techniques are most reliable for confirming the purity and structural integrity of this compound post-synthesis?

Methodological Answer: Use nuclear magnetic resonance (NMR) spectroscopy (¹⁹F and ¹H/¹³C) to confirm fluorine positioning and aromatic proton environments . High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) assesses purity ≥95% . Cross-referencing with X-ray crystallography data (if single crystals are obtainable) provides definitive structural confirmation, as demonstrated in analogous fluorinated acridines .

Q. What storage conditions are recommended to maintain the stability of this compound in laboratory settings?

Methodological Answer: Store the compound in air-tight, amber glass vials under inert gas (argon/nitrogen) at –20°C to prevent degradation via hydrolysis or photochemical reactions. Moisture-sensitive fluorinated compounds require desiccants (e.g., molecular sieves) in storage environments . Regular stability testing via TLC or HPLC over 6–12 months is advised to monitor decomposition.

Advanced Research Questions

Q. How can computational modeling be integrated with experimental data to predict reaction pathways for fluorinated acridine derivatives?

Methodological Answer: Utilize quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to map potential energy surfaces for fluorination and methyl group addition. Tools like the ICReDD framework combine computed transition states with experimental kinetic data to narrow down viable pathways . For example, simulate the activation energy of fluorine substitution at different positions on the acridine core to prioritize synthetic routes .

Q. What strategies resolve contradictions in reaction outcomes when modifying substituents on the acridine core?

Methodological Answer: Perform systematic substituent variation studies coupled with multivariate regression analysis . For instance, replacing fluorine with chloro or methyl groups alters electronic effects (Hammett σ values), which can be correlated with reaction rates or product distributions . If experimental results conflict with predictions (e.g., unexpected regioselectivity), use in situ spectroscopy (e.g., FTIR, Raman) to detect transient intermediates and refine mechanistic models .

Q. How can researchers evaluate the thermal stability and decomposition kinetics of this compound for material science applications?

Methodological Answer: Conduct thermogravimetric analysis (TGA) under nitrogen/air to determine decomposition onset temperatures and mass-loss profiles. Pair with differential scanning calorimetry (DSC) to identify exothermic/endothermic events (e.g., melting, sublimation). Kinetic parameters (activation energy, Eₐ) can be derived via the Flynn-Wall-Ozawa method . For fluorinated acridines, stability often correlates with fluorine substitution density—higher fluorination typically enhances thermal resistance .

Q. What experimental approaches mitigate competing side reactions during electrophilic aromatic substitution on fluorinated acridines?

Methodological Answer: Optimize directing group strategies (e.g., temporary protection of reactive sites) and employ low-temperature conditions (–78°C) to suppress polysubstitution. For example, pre-functionalize the acridine core with a removable blocking group (e.g., trimethylsilyl) to direct electrophiles to the desired position . Monitor reaction progress in real time using online NMR or UV-Vis spectroscopy to detect intermediates and adjust conditions dynamically .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.